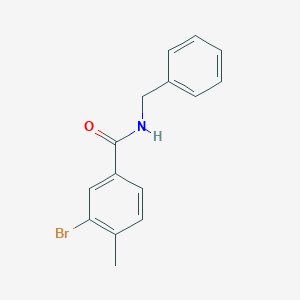![molecular formula C22H21BrN2O4S B321953 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B321953.png)
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its bromine, ethoxy, sulfonyl, and methyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, including the introduction of bromine, ethoxy, and sulfonyl groups to a benzamide core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens, nitrating agents). Reaction conditions, such as temperature, pressure, and solvent, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylaniline: A related compound with similar bromine and methyl functional groups.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-3-methylbenzamide: Another compound with similar structural features but lacking the bromine atom.
Uniqueness
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its bromine atom, in particular, can significantly influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H21BrN2O4S |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-3-29-19-10-6-18(7-11-19)25-30(27,28)20-12-8-17(9-13-20)24-22(26)16-5-4-15(2)21(23)14-16/h4-14,25H,3H2,1-2H3,(H,24,26) |
InChI Key |
DVYNTDJLAQGKJC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321871.png)
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321874.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B321876.png)
![3-bromo-N-{2-[(3-bromo-4-methylbenzoyl)amino]-1-methylethyl}-4-methylbenzamide](/img/structure/B321877.png)
![N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE](/img/structure/B321879.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321880.png)
![N-(4-{[2-(5-bromo-2-furoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321882.png)
![N-{4-[(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B321884.png)
![2-{4-[(cyclohexylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B321886.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321887.png)
![N-[4-({2-[(2,4-dichlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321888.png)
![N-(4-chlorophenyl)-2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazinecarboxamide](/img/structure/B321890.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321891.png)

